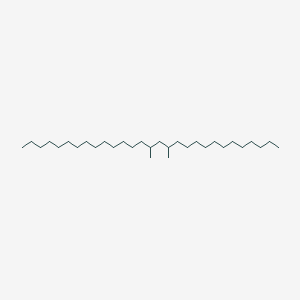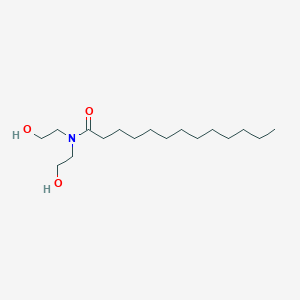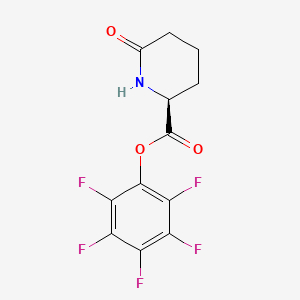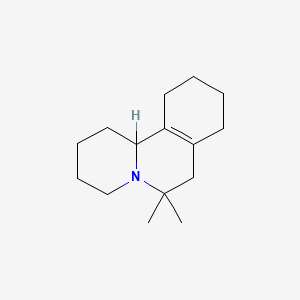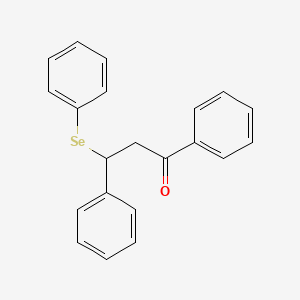
1,3-Diphenyl-3-(phenylselanyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is an organic compound that features a unique combination of phenyl and phenylselanyl groups attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one can be synthesized through a multi-step process involving the reaction of benzaldehyde, aniline, and acetophenone in the presence of a catalyst. One method involves the use of ionic liquids and supercritical carbon dioxide (scCO2) to accelerate the Mannich reaction, resulting in high yields of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Diphenyl-3-(phenylselanyl)propan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-3-(phenylselanyl)propan-1-one involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). The compound acts as a selective COX-2 inhibitor, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-3-(phenylamino)propan-1-one: Another COX-2 inhibitor with similar biological activity.
3,3-Diphenyl-1-propanol: A related compound with different functional groups and applications.
1,3-Diphenyl-1,3-propanedione: Known for its use in organic synthesis and as a heat stabilizer.
Uniqueness
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
76618-48-9 |
|---|---|
Formule moléculaire |
C21H18OSe |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
1,3-diphenyl-3-phenylselanylpropan-1-one |
InChI |
InChI=1S/C21H18OSe/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2 |
Clé InChI |
JQBZBSARNPHFGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
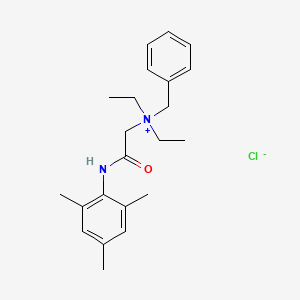
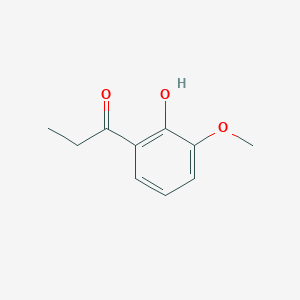


![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
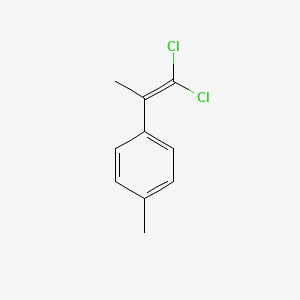

![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

